3-Azido-1-(thiophen-2-ylmethyl)azetidine
Overview
Description
3-Azido-1-(thiophen-2-ylmethyl)azetidine is a chemical compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol. This compound features an azetidine ring, a sulfur-containing thiophene group, and an azido functional group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(thiophen-2-ylmethyl)azetidine typically involves the following steps:
Thiophene Derivative Preparation: The thiophene derivative is prepared through known synthetic routes, such as the Gewald reaction, which involves the condensation of α-haloketones with thiols.
Azetidine Formation: The azetidine ring is formed through cyclization reactions, often involving the reaction of appropriate precursors under acidic or basic conditions.
Azido Functionalization: The azido group is introduced using azidation reactions, which can be achieved through the reaction of the intermediate with azide sources like sodium azide (NaN3) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(thiophen-2-ylmethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
3-Azido-1-(thiophen-2-ylmethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-(thiophen-2-ylmethyl)azetidine exerts its effects involves its interaction with molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, which are highly efficient and selective. This makes the compound useful in various biological and chemical applications.
Comparison with Similar Compounds
3-Azido-1-(thiophen-2-ylmethyl)azetidine is unique due to its combination of azetidine and thiophene groups. Similar compounds include:
Azetidine derivatives: These compounds share the azetidine ring but lack the thiophene group.
Thiophene derivatives: These compounds contain the thiophene group but do not have the azetidine ring or azido group.
Properties
IUPAC Name |
3-azido-1-(thiophen-2-ylmethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-11-10-7-4-12(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGLKZOTIOSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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